molecular formula C10H14ClNO2S B2871110 2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 103464-03-5

2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2871110
CAS RN: 103464-03-5
M. Wt: 247.74
InChI Key: GCQCGWDSIZOHCN-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide, also known as TAK-659, is a small molecule drug that has been developed as a potent and selective inhibitor of the spleen tyrosine kinase (Syk). Syk is an important enzyme that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages. Therefore, TAK-659 has been investigated for its potential therapeutic applications in various diseases, including autoimmune disorders, allergic diseases, and cancer.

Scientific Research Applications

Herbicide Activity and Environmental Fate

Chloroacetamide compounds, such as alachlor and metolachlor, are widely used as pre-emergent herbicides to control annual grasses and broad-leaved weeds in agriculture. These compounds inhibit fatty acid synthesis in plants, contributing to their herbicidal efficacy. Environmental studies have documented the presence of these herbicides in the hydrologic system, including rainwater, stream water, and soil, indicating their widespread application and potential environmental impact. The degradation patterns and photodegradation rates of these compounds in water and soil have been studied to understand their persistence and breakdown in the environment (Weisshaar & Böger, 1989; Banks & Robinson, 1986).

Metabolism and Toxicology

The metabolism of chloroacetamide herbicides in human and rat liver microsomes has been studied to assess their potential health impacts. These studies explore the metabolic pathways involved in the biotransformation of these herbicides and their metabolites, contributing to the understanding of their toxicological profiles. Such research highlights the importance of studying the metabolism of chloroacetamide compounds for assessing human health risks (Coleman et al., 2000).

Structural Analysis and Chemical Properties

Research on the structural analysis of amide derivatives, including chloroacetamide compounds, provides insights into their chemical properties, bonding mechanisms, and potential applications in the synthesis of novel compounds with desired functionalities. Studies on the crystalline structure of these compounds and their interactions with other molecules can inform the design of new materials and drugs (Kalita & Baruah, 2010).

Application in Synthesis and Drug Development

Although the specific compound "2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide" was not directly mentioned, the research on similar chloroacetamide derivatives hints at potential applications in the synthesis of pharmaceuticals, agrochemicals, and novel materials. Their roles as intermediates in the production of dyes, drugs, and other chemical compounds further emphasize the versatility and importance of chloroacetamide derivatives in scientific research and industrial applications (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-14-5-4-12(10(13)7-11)8-9-3-2-6-15-9/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQCGWDSIZOHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CS1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide

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